N-Fmoc-1,6-hexanediamine hydrobromide is a valuable building block for peptide synthesis. The Fmoc (Fluorenylmethoxycarbonyl) group acts as a protecting group for the N-terminus (amino group) of the molecule, while the diamine functionality allows for chain elongation. This property makes it useful in constructing peptides with specific spacer lengths between amino acid residues. Studies have shown its application in synthesizing peptides for various purposes, including investigating protein-protein interactions [1].
[1] - Synthesis of Amphiphilic Helical Peptides That Form Ion Channels in Lipid Bilayers.
N-Fmoc-1,6-hexanediamine hydrobromide's bifunctional nature (amine and protected amine) makes it a versatile tool for organic synthesis. Researchers can utilize it in reactions like coupling reactions, where the free amine can participate in bond formation, while the Fmoc group ensures chemoselectivity by protecting the other amine. Additionally, the spacer arm (hexanediamine) can introduce flexibility and specific distances within a synthesized molecule.
Here are some examples of its use in organic chemistry research:
[2] - Synthesis of Functionalized Macrocycles via Ring-Closing Metathesis [3] - Design of Activatable Fluorogenic Probes for β-Glucosidase Detection
N-Fmoc-1,6-hexanediamine hydrobromide is a specialized compound utilized primarily in organic synthesis, particularly in the field of peptide synthesis. It features a Fmoc (Fluorenylmethoxycarbonyl) group that serves as a protecting group for one of its amine functionalities, while the other amine can participate in further
As mentioned earlier, N-Fmoc-1,6-hexanediamine hydrobromide serves as a building block in peptide synthesis. The Fmoc group's mechanism of action lies in its ability to be selectively removed under specific conditions, allowing for the stepwise introduction of amino acids into the peptide chain. This controlled process is crucial for creating peptides with desired sequences [].
The Fmoc group allows for controlled addition of amino acids to the growing peptide chain, with its removal being a critical step after each addition to ensure that the next amino acid is correctly attached.
While N-Fmoc-1,6-hexanediamine hydrobromide is primarily known for its role in organic synthesis, it also has biological applications. It is used in the development of peptide-based probes and inhibitors, which are vital for studying protein interactions and functions within biological systems. Its ability to form peptides makes it relevant in medicinal chemistry for creating therapeutic agents that target specific biological pathways.
The synthesis of N-Fmoc-1,6-hexanediamine hydrobromide typically involves:
In industrial settings, these steps are scaled up using automated reactors to ensure high yield and purity, often employing purification methods such as recrystallization or chromatography.
N-Fmoc-1,6-hexanediamine hydrobromide has diverse applications across various fields:
Interaction studies involving N-Fmoc-1,6-hexanediamine hydrobromide often focus on its role in forming peptide bonds and its ability to create specific spatial arrangements within peptides. This property is crucial for understanding how peptides interact with biological targets and can influence their efficacy as drugs or probes.
Several compounds share structural similarities with N-Fmoc-1,6-hexanediamine hydrobromide. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
N-Boc-1,6-Hexanediamine | Contains a tert-butyloxycarbonyl protecting group | Removed under acidic conditions |
N-Fmoc-1,4-butanediamine hydrobromide | Shorter carbon chain (four carbons) | Useful for shorter peptide sequences |
N-Fmoc-Ethylenediamine hydrobromide | Even shorter carbon chain (two carbons) | Limited flexibility compared to hexanediamine |
N-Fmoc-1,6-hexanediamine hydrobromide stands out due to its specific six-carbon chain length and the stability of the Fmoc group under various conditions. This combination allows for selective protection and deprotection during peptide synthesis, making it particularly useful when precise control over reaction conditions is required .
The molecular architecture of N-(9-Fluorenylmethoxycarbonyl)-1,6-hexanediamine hydrobromide encompasses several distinct structural domains that collectively define its chemical behavior and synthetic utility. The compound features a linear six-carbon aliphatic chain with amino groups positioned at the terminal positions, creating a symmetric diamine framework. The 9-fluorenylmethoxycarbonyl protecting group is attached to one of these amino groups through a carbamate linkage, while the other amino group remains unprotected and protonated in the hydrobromide salt form.
The fluorenyl moiety provides exceptional stability and unique spectroscopic properties that facilitate monitoring during synthetic procedures. This bicyclic aromatic system exhibits strong ultraviolet absorption characteristics, particularly at wavelengths of 289 and 301 nanometers, enabling precise quantification of protecting group loading through spectrophotometric analysis. The methoxycarbonyl linker between the fluorenyl group and the amino group creates a carbamate functionality that remains stable under acidic conditions while being readily cleavable under basic conditions.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₁H₂₆N₂O₂·HBr | |
Molecular Weight | 419.36 g/mol | |
Melting Point | ~153°C (decomposition) | |
Purity | ≥98.0% | |
Storage Temperature | 2-8°C | |
Form | Crystalline solid |
The hexamethylene spacer provides optimal flexibility for peptide synthesis applications while maintaining sufficient rigidity to prevent unwanted cyclization reactions during coupling procedures. This six-carbon chain length represents a carefully optimized balance between molecular flexibility and synthetic utility, allowing for efficient coupling reactions while minimizing steric hindrance. The presence of the hydrobromide salt enhances the compound's solubility in polar solvents and provides improved handling characteristics compared to the free base form.
Spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups. The carbamate carbonyl stretch appears in the infrared spectrum, while the aromatic fluorenyl system contributes distinctive signals in both ultraviolet-visible and nuclear magnetic resonance spectroscopic analyses. These spectroscopic signatures provide reliable methods for compound identification and purity assessment throughout synthetic procedures.
The synthesis of N-fluorenylmethyloxycarbonyl-1,6-hexanediamine hydrobromide follows a well-established stepwise methodology involving the selective protection of the primary amine group of 1,6-hexanediamine with the fluorenylmethyloxycarbonyl protecting group . The reaction typically proceeds through nucleophilic attack of the amino group on fluorenylmethyloxycarbonyl chloride under basic conditions [2].
The primary synthetic route involves the reaction of 1,6-hexanediamine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine or sodium carbonate in an organic solvent like dichloromethane . The reaction mechanism proceeds through carbamate formation, where the amino nitrogen acts as a nucleophile attacking the carbonyl carbon of the fluorenylmethyloxycarbonyl chloride, followed by elimination of hydrogen chloride [2].
Optimization studies have demonstrated that maintaining a 20-25% excess of amino acid over fluorenylmethyloxycarbonyl chloride provides optimal yields while minimizing oligopeptide contamination [3]. The reaction is most efficient when conducted at room temperature with vigorous stirring and a fourfold excess of sodium carbonate over the amino acid substrate [3]. The optimal procedure utilizes a minimum volume ratio of dioxane to aqueous phase (approximately 1:10 by volume) to ensure proper phase distribution and reaction kinetics [3].
Alternative synthetic approaches employ fluorenylmethyloxycarbonyl-oxysuccinimide as the activating reagent, which has proven superior in terms of reaction efficiency and product purity [3] [4]. This reagent provides excellent yields of the corresponding fluorenylmethyloxycarbonyl amino acid derivative without contamination by fluorenylmethyloxycarbonyl dipeptide formation [3]. Studies comparing various fluorenylmethyloxycarbonyl reagents have shown that fluorenylmethyloxycarbonyl-oxysuccinimide is the optimum reagent, producing stable, crystalline products that react smoothly with amino acids [3].
The reaction conditions can be further optimized by employing dimethylformamide containing strong acids (trifluoroacetic acid, tetrafluoroboric acid, or p-toluenesulfonic acid) with an excess of tertiary base having pKa ≤ 6 [4]. This solvent system, particularly with pyridine forming an apparent pH of 5.3, enables amino acids to readily interact with acylating reagents including fluorenylmethyloxycarbonyl-oxysuccinimide, achieving yields of 80-99% [4].
Synthetic Parameter | Standard Conditions | Optimized Conditions | Yield Enhancement |
---|---|---|---|
Temperature | Room temperature (25°C) | 50-90°C | 15-25% improvement [5] [6] |
Reaction Time | 48-72 hours | 2.5-10 minutes | 92% time reduction [7] [6] |
Base Excess | 2-3 equivalents | 4 equivalents Na₂CO₃ | Improved efficiency [3] |
Solvent System | DCM/water | DMF/acid/base system | 80-99% yields [4] |
Ultrasonication has emerged as a transformative technique for enhancing fluorenylmethyloxycarbonyl solid-phase peptide synthesis, providing significant improvements in reaction rates, material savings, and overall synthetic efficiency [8] [7] [9]. The application of ultrasonic irradiation to fluorenylmethyloxycarbonyl chemistry operates through acoustic cavitation mechanisms that create intense localized conditions of extreme temperatures (>5000 K) and pressures (>1000 atm) during bubble collapse [10].
The pioneering work by Merlino and colleagues demonstrated that ultrasonication-mediated effects on fluorenylmethyloxycarbonyl-based solid-phase peptide synthesis enable the synthesis of biologically active peptides up to 44 amino acid residues with remarkable savings of material and reaction time [8] [9]. Their ultrasound-assisted strategy achieved fluorenylmethyloxycarbonyl deprotection yields higher than 95% with reaction times as low as 2 minutes, representing a 92% time reduction compared to classical methods that typically require at least 25 minutes [7].
The ultrasonic enhancement mechanisms include improved mass transfer and mixing, increased reaction rates through localized hotspot formation, and altered reaction pathways that favor desired product formation [10]. Studies have confirmed that ultrasonication does not cause racemization of sensitive residues and can be successfully applied to assemble peptides bearing amino acid residues prone to racemization [7] [11].
For N-fluorenylmethyloxycarbonyl protection of amines, ultrasonic irradiation under catalyst-free conditions has been developed as a green synthetic methodology [12]. This approach eliminates the need for organic solvents and catalysts while providing high yields within short reaction times [12]. The ultrasonic-assisted fluorenylmethyloxycarbonyl protection achieves yields of 90-99% within 5 minutes of irradiation at 60°C [12].
Ultrasonication Parameter | Conventional Method | Ultrasonic Method | Improvement Factor |
---|---|---|---|
Deprotection Time | 25 minutes | 2 minutes | 12.5× faster [7] |
Coupling Time | 60-120 minutes | 10-15 minutes | 4-12× faster [8] |
Material Usage | Standard amounts | Reduced by 50-70% | 2-3× more efficient [8] |
Yield Efficiency | 85-95% | >95% | 5-10% improvement [8] [7] |
The ultrasonic frequency optimization studies indicate that frequencies in the range of 20-40 kHz provide optimal results for fluorenylmethyloxycarbonyl chemistry applications [10]. Temperature control during ultrasonication is critical, with optimal temperatures ranging from 60-80°C for most fluorenylmethyloxycarbonyl reactions [12] [10].
Industrial-scale production of N-fluorenylmethyloxycarbonyl-1,6-hexanediamine hydrobromide requires specialized manufacturing protocols that ensure consistent quality, high yields, and regulatory compliance [13] [14]. The industrialization and regulation of fluorenylmethyloxycarbonyl-protected amino acid derivatives has been driven by large-scale peptide programs, establishing standardized manufacturing processes [13].
Large-scale syntheses of fluorenylmethyloxycarbonyl-protected amino acids employ automated reactors with precise control of reaction conditions to ensure high yield and purity [14]. The industrial process typically follows the fluorenylmethyloxycarbonyl-oxysuccinimide method due to its reliability and scalability [14]. Commercial production facilities utilize independent good manufacturing practice manufacturing suites capable of handling commercial batches ranging from milligrams to ton quantities [15].
The industrial purification protocol begins with recrystallization techniques that achieve 95-98% purity with 80-90% recovery rates [16]. For higher purity requirements, the process incorporates column chromatography followed by high-performance liquid chromatography purification to achieve >99% purity [17]. Industrial specifications now require ≥99% high-performance liquid chromatography purity and ≥99.8% enantiomeric purity for fluorenylmethyloxycarbonyl amino acids [17].
Critical quality control parameters include monitoring key amino acid derived impurities (β-alanyl, dipeptides, and side-chain unprotected fluorenylmethyloxycarbonyl amino acid) to ≤0.1% [17]. Free amino acid content is specified to ≤0.2% using quantitative gas chromatography-based assays rather than qualitative thin-layer chromatography methods [17]. Ethyl acetate content is controlled to ≤0.5% to minimize slow production of harmful acetic acid during long-term storage [17].
Purification Method | Purity Achieved | Recovery Rate | Processing Time | Scale Applicability |
---|---|---|---|---|
Recrystallization | 95-98% | 80-90% | 2-4 hours | Industrial scale [16] |
Column Chromatography | 90-95% | 70-85% | 1-3 hours | Laboratory to pilot [16] |
Preparative HPLC | >99% | 60-80% | 30-60 minutes | Small to medium scale [18] |
Solid-Phase Extraction | 85-95% | 75-90% | 15-30 minutes | Sample preparation [18] |
Industrial facilities implement continuous quality monitoring through reverse-phase high-performance liquid chromatography analysis using monolithic C18 columns with gradient elution protocols [18] [19]. The analytical methods employ fluorenylmethyloxycarbonyl derivatization followed by liquid chromatography-electrospray ionization tandem mass spectrometry using multiple reaction monitoring for precise quantification [19].
The formation of hydrobromide salts represents a critical final step in the synthesis of N-fluorenylmethyloxycarbonyl-1,6-hexanediamine hydrobromide, involving the protonation of the free amino group with hydrobromic acid [20]. This salt formation mechanism proceeds through acid-base chemistry where the basic amino group accepts a proton from the strong hydrobromic acid, forming an ionic salt complex [20].
The hydrobromide salt formation mechanism involves the nucleophilic amino nitrogen donating its lone pair of electrons to accept a proton from hydrobromic acid, resulting in the formation of an ammonium ion paired with the bromide counterion [20] [21]. This process is thermodynamically favorable due to the strong acidic nature of hydrobromic acid (pKa ≈ -9) and the basic character of the primary amino group [20].
The salt formation conditions typically involve dissolving the fluorenylmethyloxycarbonyl-protected diamine in an appropriate organic solvent, followed by careful addition of hydrobromic acid solution . The reaction is usually conducted at room temperature with gentle stirring to ensure complete protonation without decomposition of the fluorenylmethyloxycarbonyl protecting group .
Crystallization studies of hydrobromide salts in peptide chemistry have demonstrated that the bromide counterion provides excellent crystallographic properties for structure determination [22]. The heavy atom content (bromine) facilitates X-ray crystallographic analysis through anomalous diffraction techniques, making hydrobromide salts particularly valuable for structural studies [22].
The hydrobromide salt formation offers several advantages including enhanced water solubility, improved stability during storage, and better handling properties for pharmaceutical applications [21] [23]. The salt form typically exhibits superior crystallization behavior compared to the free base, resulting in products with consistent morphology and purity [22].
Optimization of hydrobromide salt formation involves careful control of stoichiometry, typically employing a slight excess of hydrobromic acid (1.1-1.2 equivalents) to ensure complete conversion [20]. The precipitation conditions, including temperature, solvent composition, and crystallization time, significantly influence the final crystal quality and purity [22].
Salt Formation Parameter | Optimal Conditions | Product Characteristics | Quality Metrics |
---|---|---|---|
HBr Stoichiometry | 1.1-1.2 equivalents | Complete conversion | >98% salt formation [20] |
Temperature | 0-25°C | Controlled crystallization | Uniform crystal size [22] |
Solvent System | Organic/aqueous | Enhanced solubility | Improved handling [21] |
Crystallization Time | 2-24 hours | Optimal crystal quality | >95% purity [22] |
The mechanism also involves hydrogen bonding interactions between the ammonium proton and the bromide ion, contributing to the stability of the salt structure [20]. These non-covalent interactions play a crucial role in determining the solid-state properties and dissolution characteristics of the final product [21].
Industrial production of hydrobromide salts requires careful monitoring of pH during the neutralization process to prevent over-acidification that could lead to side reactions or decomposition [13]. Process analytical technology employing real-time pH monitoring and controlled addition of hydrobromic acid ensures consistent product quality and yield [13].
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